6-(Chloromethyl)benzo[d]thiazole
Overview
Description
6-(Chloromethyl)benzo[d]thiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interactions with biological targets.
Biochemical Pathways
Thiazole derivatives have been found to interfere with diverse bacterial targets, including dna gyrase, topoisomerase iv, biofilm formation, cell wall permeability, and tryptophanyl-trna synthetase . These interactions can lead to a broad spectrum of effects against various pathogens .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 6-(Chloromethyl)benzo[d]thiazole.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biological Activity
6-(Chloromethyl)benzo[d]thiazole is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H6ClNS
- Molecular Weight : 183.66 g/mol
- CAS Number : 149440-49-3
- IUPAC Name : 6-(chloromethyl)-1,3-benzothiazole
The biological activity of this compound is attributed to its interaction with various cellular targets:
- Antimicrobial Activity : It has been shown to interfere with bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication. Additionally, it affects biofilm formation and cell wall permeability.
- Antifungal Activity : Research indicates that benzothiazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have demonstrated efficacy against plant pathogens like Fusarium solani and Botrytis cinerea, with IC50 values ranging from 4.34 to 77.41 μg/mL .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, likely due to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress .
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against various pathogens:
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
E. coli | 15.6 - 125 | |
C. albicans | 15.6 - 125 | |
Fusarium solani | 4.34 - 17.61 | |
Botrytis cinerea | 19.92 - 77.41 |
Antifungal Activity
The antifungal efficacy of benzothiazole derivatives is notable:
- Compounds derived from this scaffold have shown significant inhibition against multiple fungal strains.
- For example, a derivative with an acetyl group exhibited IC50 values of 23.39 μg/mL against Fusarium graminearum and other pathogens .
Anticonvulsant Activity
Research indicates that benzothiazole derivatives can also exhibit anticonvulsant properties:
- A study reported that certain derivatives demonstrated effective anticonvulsant activity in animal models, suggesting potential for therapeutic use in seizure disorders .
Case Studies and Research Findings
- Antifungal Study : A series of benzothiazole derivatives were synthesized and tested for antifungal activity against eight plant pathogens. The results highlighted that certain compounds exhibited IC50 values significantly lower than the positive control (hymexazol), indicating superior antifungal potency .
- Neurotoxicity Evaluation : In a study assessing neurotoxicity alongside anticonvulsant effects, several derivatives were evaluated using the maximal electroshock (MES) test in mice, demonstrating varying degrees of efficacy without significant neurotoxicity at therapeutic doses .
- Molecular Docking Studies : Molecular docking studies have illustrated how these compounds interact at the molecular level with target proteins involved in various biological pathways, supporting their potential as lead compounds in drug development .
Properties
IUPAC Name |
6-(chloromethyl)-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJSICZOZHJCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628838 | |
Record name | 6-(Chloromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149440-49-3 | |
Record name | 6-(Chloromethyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149440-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Chloromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Chloromethyl)benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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